molecular formula C16H9Cl2NO3 B14609498 1-(2,6-Dichloro-4-nitrophenoxy)naphthalene CAS No. 58291-70-6

1-(2,6-Dichloro-4-nitrophenoxy)naphthalene

Cat. No.: B14609498
CAS No.: 58291-70-6
M. Wt: 334.1 g/mol
InChI Key: TVRWTDNWNBEWRF-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-4-nitrophenoxy)naphthalene is an organic compound that features a naphthalene ring bonded to a phenoxy group substituted with two chlorine atoms and a nitro group

Preparation Methods

The synthesis of 1-(2,6-Dichloro-4-nitrophenoxy)naphthalene typically involves the reaction of 2,6-dichloro-4-nitrophenol with naphthalene derivatives under specific conditions. The reaction conditions often include the use of a base to deprotonate the phenol, facilitating the nucleophilic substitution reaction with the naphthalene derivative. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2,6-Dichloro-4-nitrophenoxy)naphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions using reagents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,6-Dichloro-4-nitrophenoxy)naphthalene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.

    Industry: The compound may be used in the production of dyes, pigments, or other industrial chemicals due to its stable aromatic structure.

Mechanism of Action

The mechanism by which 1-(2,6-Dichloro-4-nitrophenoxy)naphthalene exerts its effects depends on its specific application. In biological systems, its activity may involve interactions with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The nitro and chloro substituents can influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

1-(2,6-Dichloro-4-nitrophenoxy)naphthalene can be compared with other similar compounds such as:

    1,2-Dichloronaphthalene: Similar in structure but lacks the nitro group, leading to different chemical properties and reactivity.

    1,4-Dichloronaphthalene: Another structural isomer with different substitution patterns, affecting its chemical behavior.

    2,4-Dichloronaphthol:

Properties

CAS No.

58291-70-6

Molecular Formula

C16H9Cl2NO3

Molecular Weight

334.1 g/mol

IUPAC Name

1-(2,6-dichloro-4-nitrophenoxy)naphthalene

InChI

InChI=1S/C16H9Cl2NO3/c17-13-8-11(19(20)21)9-14(18)16(13)22-15-7-3-5-10-4-1-2-6-12(10)15/h1-9H

InChI Key

TVRWTDNWNBEWRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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